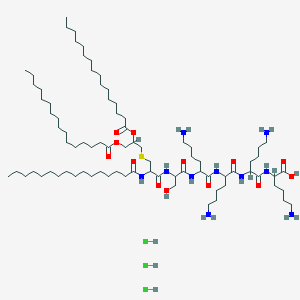
Pam3Cys-Ser-(Lys)4 trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pam3Cys-Ser-(Lys)4 trihydrochloride is a synthetic cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoprotein. It is a selective agonist of the Toll-like receptor 1 (TLR1) complexed with Toll-like receptor 2 (TLR2), which potently activates monocytes and macrophages . This compound is cell permeable and water soluble, making it a valuable tool in immunological research.
准备方法
Pam3Cys-Ser-(Lys)4 trihydrochloride is synthesized through custom peptide synthesis. The synthetic route involves the sequential addition of amino acids to form the peptide chain, followed by the attachment of lipid moieties to the N-terminal cysteine residue. The reaction conditions typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the precise control of the peptide sequence and modifications . Industrial production methods may involve large-scale SPPS and purification processes to ensure high purity and yield.
化学反应分析
Pam3Cys-Ser-(Lys)4 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moieties attached to the N-terminal cysteine residue.
Reduction: Reduction reactions can occur at the disulfide bonds within the peptide chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the peptide chain are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.
科学研究应用
Pam3Cys-Ser-(Lys)4 trihydrochloride has a wide range of scientific research applications, including:
作用机制
Pam3Cys-Ser-(Lys)4 trihydrochloride exerts its effects by binding to the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) complex. This binding activates signal transduction pathways that lead to the activation of monocytes and macrophages. The compound activates or represses an array of at least 140 genes involved in signal transduction and regulation of the immune response . The molecular targets and pathways involved include the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin .
相似化合物的比较
Pam3Cys-Ser-(Lys)4 trihydrochloride is unique in its ability to selectively activate the TLR1/TLR2 complex. Similar compounds include:
Pam2Cys-Ser-(Lys)4: A diacylated analog that also activates TLR2 but with different potency and specificity.
Pam3Cys-Ser-(Lys)4 TFA: A trifluoroacetate salt form with improved water solubility and stability compared to the trihydrochloride form.
This compound stands out due to its specific activation of TLR1/TLR2 and its potent immunological effects, making it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S.3ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;;;/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNTZVXVIZIYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H159Cl3N10O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1619.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














